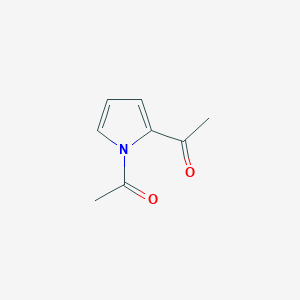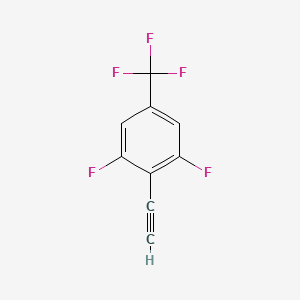
2,6-Difluoro-4-(trifluoromethyl)phenylacetylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Difluoro-4-(trifluoromethyl)phenylacetylene is a fluorinated aromatic compound with the molecular formula C₉H₃F₅. This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions, a trifluoromethyl group at the 4 position, and an acetylene group attached to the phenyl ring. It is a clear, pale liquid with a molecular weight of 206.11 g/mol . The unique combination of fluorine atoms and the acetylene group imparts distinct chemical properties, making it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-4-(trifluoromethyl)phenylacetylene typically involves the use of fluorinated precursors and acetylene derivatives. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling, which involves the reaction of a fluorinated aryl halide with an acetylene derivative in the presence of a palladium catalyst and a base . The reaction conditions often include mild temperatures and the use of solvents like tetrahydrofuran or dimethylformamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial production.
Chemical Reactions Analysis
Types of Reactions: 2,6-Difluoro-4-(trifluoromethyl)phenylacetylene undergoes various chemical reactions, including:
Oxidation: The acetylene group can be oxidized to form carbonyl compounds.
Reduction: The acetylene group can be reduced to form alkenes or alkanes.
Substitution: The fluorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalysts such as palladium on carbon or hydrogen gas are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted phenylacetylene derivatives.
Scientific Research Applications
2,6-Difluoro-4-(trifluoromethyl)phenylacetylene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its use in the design of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-(trifluoromethyl)phenylacetylene involves its interaction with molecular targets through its fluorinated aromatic structure and acetylene group. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. The acetylene group can participate in covalent bonding with nucleophilic residues, leading to the modulation of biological pathways.
Comparison with Similar Compounds
- 2,6-Difluorophenylacetylene
- 4-(Trifluoromethyl)phenylacetylene
- 2,6-Difluoro-4-methylphenylacetylene
Comparison: 2,6-Difluoro-4-(trifluoromethyl)phenylacetylene is unique due to the presence of both fluorine atoms and a trifluoromethyl group, which impart distinct electronic and steric effects. Compared to 2,6-Difluorophenylacetylene, the trifluoromethyl group in this compound enhances its lipophilicity and reactivity. Similarly, the presence of fluorine atoms distinguishes it from 4-(Trifluoromethyl)phenylacetylene, providing unique chemical properties and reactivity patterns.
Properties
Molecular Formula |
C9H3F5 |
|---|---|
Molecular Weight |
206.11 g/mol |
IUPAC Name |
2-ethynyl-1,3-difluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H3F5/c1-2-6-7(10)3-5(4-8(6)11)9(12,13)14/h1,3-4H |
InChI Key |
MYBVIIGEJDNNRI-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=C(C=C1F)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


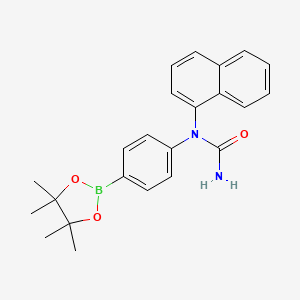
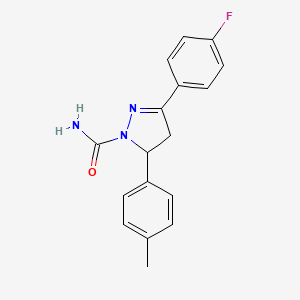
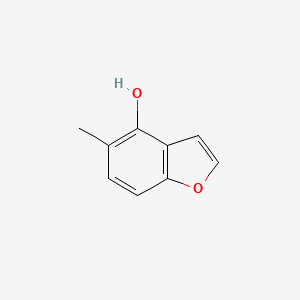

![(1R)-Dicyclohexyl(2'-(mesityloxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12869754.png)
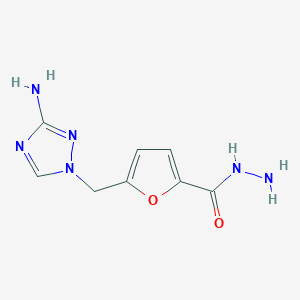
![4-(diethoxyphosphorylmethyl)-2,6-bis[4-(diethoxyphosphorylmethyl)pyridin-2-yl]pyridine](/img/structure/B12869762.png)
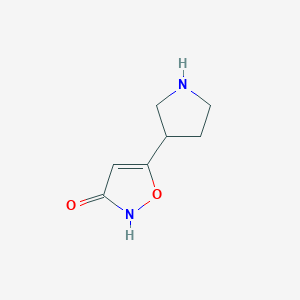
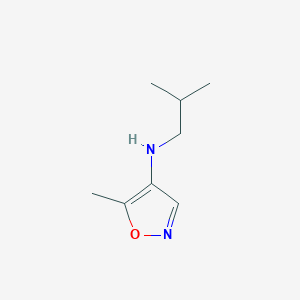
![4-Iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12869773.png)
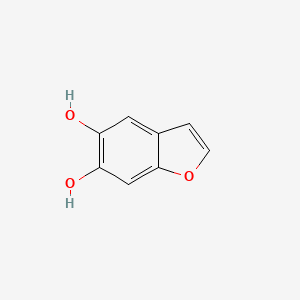
![2-Amino-3-hydroxy-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one](/img/structure/B12869795.png)
![3-(Thiophen-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12869802.png)
